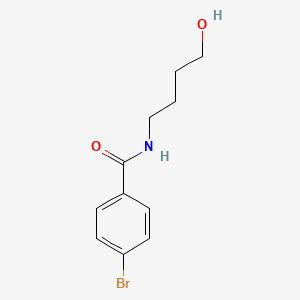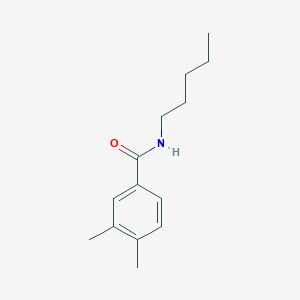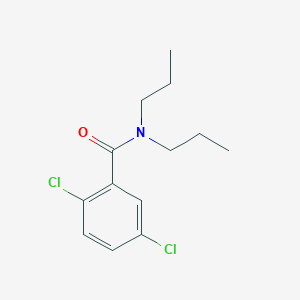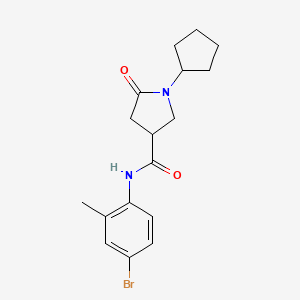
4-bromo-N-(4-hydroxybutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-hydroxybutyl)benzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(4-hydroxybutyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-hydroxybutyl)benzamide typically involves a multi-step process:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzamide.
N-Alkylation: The 4-bromobenzamide is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be 4-bromo-N-(4-oxobutyl)benzamide.
Reduction: The major product would be N-(4-hydroxybutyl)benzamide.
Substitution: The major products would depend on the nucleophile used, such as 4-azido-N-(4-hydroxybutyl)benzamide or 4-thio-N-(4-hydroxybutyl)benzamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-hydroxybutyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-hydroxybutyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(4-hydroxyphenyl)benzamide: Similar structure but with a phenyl group instead of a butyl group.
4-chloro-N-(4-hydroxybutyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-hydroxybutyl)benzamide: Similar structure but without the bromine atom.
Uniqueness
4-bromo-N-(4-hydroxybutyl)benzamide is unique due to the presence of both a bromine atom and a hydroxybutyl group, which can impart specific chemical and biological properties. The bromine atom can participate in halogen bonding, while the hydroxybutyl group can enhance solubility and bioavailability.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-bromo-N-(4-hydroxybutyl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15) |
Clave InChI |
DNYUFMVCOHKHPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)

![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)



![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14960807.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
